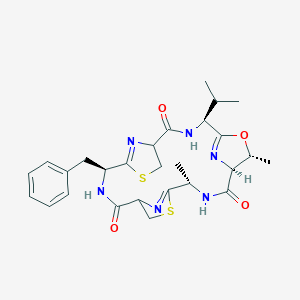
5-chloronicotinohydrazide
Overview
Description
5-Chloropyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5th position and a carbohydrazide group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-3-carbohydrazide typically involves the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the chlorination of 2,6-dihydroxyisonicotinic acid followed by esterification and subsequent reaction with hydrazine hydrate . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The carbohydrazide group can react with aldehydes or ketones to form Schiff bases.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Condensation Reactions: Schiff bases.
Oxidation and Reduction: Corresponding oxides or amines.
Scientific Research Applications
5-Chloropyridine-3-carbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as conductive polymers and chemosensors.
Mechanism of Action
The mechanism of action of 5-Chloropyridine-3-carbohydrazide is primarily based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The carbohydrazide group can form Schiff bases with aldehydes and ketones, which can further interact with enzymes and receptors in biological systems . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine-3-carbohydrazide
- 4-Chloropyridine-3-carbohydrazide
- 5-Bromopyridine-3-carbohydrazide
Uniqueness
5-Chloropyridine-3-carbohydrazide is unique due to the specific positioning of the chlorine atom and the carbohydrazide group, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position enhances its reactivity towards nucleophiles, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
5-chloropyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUTWNZQWOJRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560373 | |
| Record name | 5-Chloropyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117830-18-9 | |
| Record name | 5-Chloropyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)





![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)




![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)

